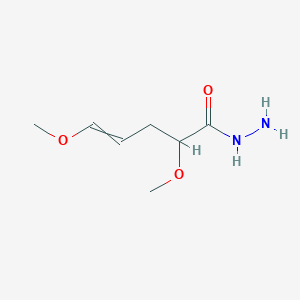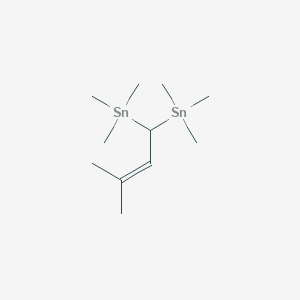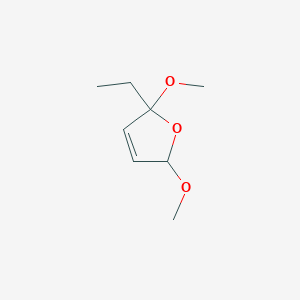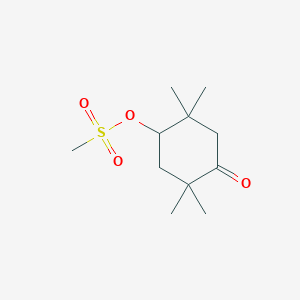![molecular formula C12H9NO4S B14402410 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one CAS No. 88518-98-3](/img/structure/B14402410.png)
2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of ortho-substituted anilines with carboxylic acids or their derivatives. For 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one, a common synthetic route involves the reaction of 2-aminophenol with substituted aldehydes in the presence of a catalyst such as copper(II) oxide nanoparticles in dimethyl sulfoxide (DMSO) under air . The reaction conditions usually include heating the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-aminobenzoxazole
- 2-mercaptobenzoxazole
- 2-hydroxybenzoxazole
Uniqueness
2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is unique due to the presence of the hydroxymethyl and sulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88518-98-3 |
|---|---|
Fórmula molecular |
C12H9NO4S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-(hydroxymethylsulfanyl)-9-methylpyrano[3,2-e][1,3]benzoxazol-7-one |
InChI |
InChI=1S/C12H9NO4S/c1-6-4-9(15)16-7-2-3-8-11(10(6)7)13-12(17-8)18-5-14/h2-4,14H,5H2,1H3 |
Clave InChI |
SWZXCMDKQNUPKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)



![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)

![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
